methyl 4-amino-3,5-dichloro-2-fluoro-benzoate methyl 4-amino-3,5-dichloro-2-fluoro-benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827142
InChI: InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2H,12H2,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl
Molecular Formula: C8H6Cl2FNO2
Molecular Weight: 238.04 g/mol

methyl 4-amino-3,5-dichloro-2-fluoro-benzoate

CAS No.:

Cat. No.: VC13827142

Molecular Formula: C8H6Cl2FNO2

Molecular Weight: 238.04 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-amino-3,5-dichloro-2-fluoro-benzoate -

Specification

Molecular Formula C8H6Cl2FNO2
Molecular Weight 238.04 g/mol
IUPAC Name methyl 4-amino-3,5-dichloro-2-fluorobenzoate
Standard InChI InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2H,12H2,1H3
Standard InChI Key GTGATGQVRVOHRF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl
Canonical SMILES COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, methyl 4-amino-3,5-dichloro-2-fluorobenzoate, systematically describes its substituents:

  • A methyl ester group at the carboxyl position (C1)

  • An amino group (-NH₂) at the para position (C4)

  • Chloro groups (-Cl) at the meta positions (C3 and C5)

  • A fluoro group (-F) at the ortho position (C2).

The SMILES notation COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl confirms this arrangement, while the InChIKey GTGATGQVRVOHRF-UHFFFAOYSA-N provides a unique identifier for structural verification. X-ray crystallography of analogous compounds, such as ethyl 4-amino-3,5-difluorobenzoate, reveals planar aromatic rings with bond lengths consistent with electron-withdrawing substituents .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of methyl 4-amino-3,5-dichloro-2-fluoro-benzoate likely follows a sequence involving:

  • Halogenation: Introducing chlorine and fluorine atoms via electrophilic substitution.

  • Nitration and Reduction: Installing the amino group through nitration followed by catalytic hydrogenation.

  • Esterification: Converting the carboxylic acid intermediate to the methyl ester using methanol under acidic conditions .

A related compound, ethyl 4-amino-3,5-difluorobenzoate, was synthesized from 4-bromo-2,6-difluoroaniline using CuCN in dimethylformamide (DMF), followed by hydrolysis and esterification . Adapting this protocol, chlorine substituents could be introduced via chlorination agents like Cl₂ or SO₂Cl₂ at elevated temperatures.

Challenges in Purification

Halogenated intermediates often require rigorous purification. For example, the synthesis of 4-amino-3,5-difluorobenzonitrile involved extraction with ethyl acetate, silica gel chromatography, and recrystallization to achieve 42% yield . Similar methods would apply to the title compound, though yields may vary due to steric hindrance from chlorine atoms.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₆Cl₂FNO₂
Molecular Weight238.04 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (DMF, DMSO)
StabilitySensitive to hydrolysis under acidic/basic conditions

The absence of melting/boiling point data underscores the need for further characterization. Analogous compounds, such as methyl 4-amino-2-fluorobenzoate, exhibit melting points near 120–125°C, suggesting the dichloro derivative may have higher thermal stability.

Future Research Directions

  • Synthetic Optimization: Improve yields using flow chemistry or microwave-assisted synthesis.

  • Crystallographic Studies: Resolve the crystal structure to assess supramolecular interactions.

  • Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.

  • Material Science Applications: Explore use in liquid crystals or photoresponsive polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator